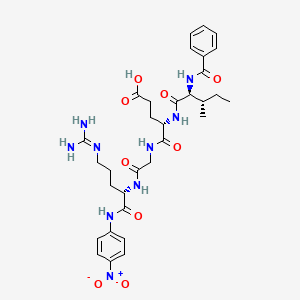

Bz-Ile-glu-gly-arg-pna

Description

The exact mass of the compound Bz-Ile-glu-gly-arg-pna is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bz-Ile-glu-gly-arg-pna suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bz-Ile-glu-gly-arg-pna including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-4-[[(2S,3S)-2-benzamido-3-methylpentanoyl]amino]-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N9O9/c1-3-19(2)27(40-28(45)20-8-5-4-6-9-20)31(48)39-24(15-16-26(43)44)29(46)36-18-25(42)38-23(10-7-17-35-32(33)34)30(47)37-21-11-13-22(14-12-21)41(49)50/h4-6,8-9,11-14,19,23-24,27H,3,7,10,15-18H2,1-2H3,(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,40,45)(H,43,44)(H4,33,34,35)/t19-,23-,24-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYECEUZMVSGTMR-LBDWYMBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43N9O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475101 | |

| Record name | Nalpha-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

697.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59068-47-2 | |

| Record name | Nalpha-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Deep Dive into the Hydrolysis of Bz-Ile-Glu-Gly-Arg-pNA: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the enzymatic hydrolysis of the chromogenic substrate Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine 4-nitroanilide hydrochloride (Bz-Ile-Glu-Gly-Arg-pNA). We will dissect the intricate molecular mechanism underpinning this reaction, focusing on the crucial interplay between the substrate and trypsin-like serine proteases. This document will further present a detailed, field-proven experimental protocol for the quantitative analysis of this hydrolysis, complete with data interpretation and troubleshooting insights. The aim is to equip researchers with the foundational knowledge and practical tools necessary for the proficient application of this assay in academic and industrial settings.

Introduction: The Significance of a Chromogenic Substrate

In the realm of enzymology and high-throughput screening, the ability to monitor enzyme activity in real-time is paramount. Chromogenic substrates, such as Bz-Ile-Glu-Gly-Arg-pNA, are indispensable tools that facilitate this by linking an enzymatic cleavage event to a measurable color change. This particular substrate is meticulously designed to be a specific target for trypsin-like serine proteases, a family of enzymes pivotal to numerous physiological processes, including digestion and blood coagulation, and implicated in a range of pathologies.

The core principle of this assay is straightforward yet elegant: the enzyme recognizes and cleaves the amide bond between the C-terminal arginine residue of the peptide sequence and the p-nitroaniline (pNA) moiety. In its bound, substrate form, the molecule is colorless. However, upon hydrolysis, the liberated p-nitroaniline imparts a distinct yellow color to the solution, which can be accurately quantified using spectrophotometry. The rate of color formation is directly proportional to the enzymatic activity, providing a robust method for enzyme characterization and inhibitor screening.

The Molecular Mechanism of Hydrolysis

The hydrolysis of Bz-Ile-Glu-Gly-Arg-pNA is a classic example of serine protease catalysis. This process is governed by the enzyme's active site, which features a highly conserved catalytic triad of amino acids: serine, histidine, and aspartate.

Substrate Specificity and Binding

The specificity of trypsin-like proteases is primarily dictated by the S1 binding pocket, a cleft in the enzyme's active site that accommodates the side chain of the amino acid at the P1 position of the substrate (the residue immediately N-terminal to the scissile bond). In the case of Bz-Ile-Glu-Gly-Arg-pNA, the P1 residue is Arginine. Trypsin and related enzymes possess a negatively charged aspartate residue at the bottom of their S1 pocket, which forms a strong ionic bond with the positively charged guanidinium group of the arginine side chain. This interaction anchors the substrate in the correct orientation for catalysis.

While the P1-S1 interaction is the primary determinant of specificity, the preceding residues (P2, P3, and P4) also contribute to the binding affinity and catalytic efficiency through interactions with their corresponding subsites (S2, S3, S4) on the enzyme surface.

-

P1 (Arg): Anchors in the deep, negatively charged S1 pocket.

-

P2 (Gly): The small side chain of glycine is well-tolerated at the S2 subsite.

-

P3 (Glu): The negatively charged glutamate may interact with positively charged or polar residues at the S3 subsite, contributing to the binding affinity.

-

P4 (Ile): The hydrophobic isoleucine residue can engage in favorable hydrophobic interactions within the S4 subsite.

The N-terminal benzoyl (Bz) group serves to protect the N-terminus of the peptide from exopeptidase activity and can also contribute to binding.

The Catalytic Cycle: A Two-Act Play

The cleavage of the Arg-pNA bond proceeds via a two-step "ping-pong" mechanism involving the formation and subsequent breakdown of a covalent acyl-enzyme intermediate.

Act 1: Acylation - Formation of the Acyl-Enzyme Intermediate

-

Nucleophilic Attack: The catalytic triad functions as a sophisticated charge-relay system. The aspartate residue orients the histidine, which in turn acts as a general base, abstracting a proton from the hydroxyl group of the serine residue. This generates a highly reactive serine alkoxide ion.[1][2]

-

Formation of the Tetrahedral Intermediate: The activated serine alkoxide launches a nucleophilic attack on the carbonyl carbon of the Arg-pNA peptide bond.[3] This forms a transient, high-energy tetrahedral intermediate, which is stabilized by hydrogen bonds from the enzyme's "oxyanion hole".[1]

-

Intermediate Collapse and Product 1 Release: The tetrahedral intermediate collapses. The histidine, now acting as a general acid, donates a proton to the nitrogen atom of the pNA leaving group. This breaks the Arg-pNA bond, releasing the first product, p-nitroaniline. The remainder of the substrate is now covalently attached to the serine residue, forming the acyl-enzyme intermediate.[4]

Act 2: Deacylation - Regeneration of the Free Enzyme

-

Water Activation: A water molecule from the solvent enters the active site. The histidine residue, once again acting as a general base, abstracts a proton from the water molecule, generating a reactive hydroxyl ion.[1]

-

Second Tetrahedral Intermediate: The hydroxyl ion performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate, which is again stabilized by the oxyanion hole.

-

Final Product Release: This intermediate collapses, breaking the covalent bond between the substrate's arginine and the serine's oxygen. The serine residue, acting as a leaving group, retrieves its proton from the histidine, thereby regenerating the catalytic triad to its original state. The second product, the cleaved peptide Bz-Ile-Glu-Gly-Arg, is released from the active site.

This entire catalytic cycle is visualized in the diagram below.

Caption: The two-phase catalytic cycle of serine protease-mediated hydrolysis.

Experimental Protocol: A Self-Validating Workflow

This section details a robust protocol for measuring the activity of a trypsin-like protease using Bz-Ile-Glu-Gly-Arg-pNA. The procedure is designed for a 96-well microplate format, but can be adapted for single cuvette assays.

Materials and Reagents

-

Enzyme: Purified trypsin-like protease of interest (e.g., bovine pancreatic trypsin).

-

Substrate: Bz-Ile-Glu-Gly-Arg-pNA (e.g., Chromogenic Substrate S-2222).[5]

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2 at 25°C.[5][6]

-

Enzyme Diluent: Cold 1 mM HCl.

-

Stop Solution: 30% (v/v) acetic acid.[6]

-

p-Nitroaniline Standard: A stock solution of known concentration (e.g., 10 mM in DMSO) for generating a standard curve.

-

Equipment:

-

Microplate reader capable of absorbance measurements at 405 nm.[6]

-

Calibrated pipettes.

-

96-well clear, flat-bottom microplate.

-

Incubator or temperature-controlled plate reader (37°C).

-

Step-by-Step Methodology

Part A: p-Nitroaniline Standard Curve Generation

Causality: A standard curve is essential to convert the raw absorbance readings into the molar concentration of the product formed. This step validates the relationship between absorbance and concentration under your specific assay conditions (buffer, temperature).[6]

-

Prepare Standards: Create a series of dilutions of the p-nitroaniline stock solution in the Assay Buffer. A typical range would be from 0 µM to 200 µM.

-

Plate Loading: Add a set volume (e.g., 200 µL) of each standard dilution to triplicate wells of the 96-well plate. Include a "blank" well containing only the Assay Buffer.

-

Measurement: Read the absorbance of the plate at 405 nm.

-

Analysis: Subtract the average absorbance of the blank from all standard readings. Plot the corrected absorbance (Y-axis) versus the known pNA concentration (X-axis) and perform a linear regression. The resulting equation (y = mx + c) and R² value will be used for activity calculations. An R² value > 0.99 is desirable.

Part B: Enzyme Activity Assay

-

Enzyme Preparation: Prepare a series of dilutions of your enzyme stock in cold 1 mM HCl. The final concentration should be chosen such that the reaction rate is linear over the desired time course.

-

Substrate Preparation: Prepare a working solution of Bz-Ile-Glu-Gly-Arg-pNA in the Assay Buffer. The optimal concentration is typically at or above the Michaelis constant (Km) for the enzyme-substrate pair.

-

Assay Setup:

-

Add Assay Buffer to all wells.

-

Add the diluted enzyme solution to the "test" wells.

-

Add enzyme diluent (1 mM HCl) to the "substrate blank" wells.

-

The total volume before adding the substrate should be consistent (e.g., 100 µL).

-

-

Pre-incubation: Equilibrate the plate at the assay temperature (e.g., 37°C) for 5 minutes.

-

Reaction Initiation: Add the substrate working solution to all wells to start the reaction (e.g., 100 µL for a final volume of 200 µL). Mix gently.

-

Kinetic Measurement: Immediately place the plate in the reader and begin measuring the absorbance at 405 nm every 30-60 seconds for a period of 10-30 minutes.

Self-Validation: The kinetic measurement allows for the identification of the initial linear phase of the reaction, which is crucial for accurate rate determination. The substrate blank wells serve to correct for any non-enzymatic hydrolysis of the substrate.

Caption: A streamlined workflow for the Bz-Ile-Glu-Gly-Arg-pNA hydrolysis assay.

Data Presentation and Analysis

Quantitative Data Summary

The following table provides essential quantitative data for this assay. Note that the molar extinction coefficient can be influenced by buffer composition, so generating a standard curve is always recommended.[7]

| Parameter | Value | Source |

| Substrate | Bz-Ile-Glu-Gly-Arg-pNA | - |

| Target Enzyme Class | Trypsin-like Serine Proteases | [8] |

| Cleavage Site | After Arginine (Arg) | [8] |

| Reporter Group | p-nitroaniline (pNA) | [6] |

| Detection Wavelength (λmax) | ~405 nm | [6] |

| Molar Extinction Coefficient (ε) of pNA | ~8,800 M⁻¹cm⁻¹ | [9][10] |

| Typical Assay pH | 7.8 - 8.5 | [5] |

| Typical Assay Temperature | 25°C - 37°C | [5] |

Calculation of Enzyme Activity

-

Determine the Rate of Absorbance Change (ΔA/min): From your kinetic data, identify the linear portion of the absorbance vs. time plot. Calculate the slope of this line, which represents the initial reaction velocity in terms of absorbance units per minute.

-

Convert to Molar Concentration Rate (ΔC/min): Use the equation from your p-nitroaniline standard curve (or the Beer-Lambert law, A = εcl) to convert the rate from ΔA/min to a change in concentration per minute (e.g., µM/min).[9][11]

-

Using Standard Curve: Rate (µM/min) = (ΔA/min) / slope_of_standard_curve

-

Using Beer-Lambert Law: Rate (M/min) = (ΔA/min) / (ε * l) where l is the path length in cm.

-

-

Calculate Enzyme Activity: One international unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute.

Activity (U/mL) = (Rate (µmol/L/min) * Total Assay Volume (L)) / Volume of Enzyme Added (mL)

Conclusion

The hydrolysis of Bz-Ile-Glu-Gly-Arg-pNA is a powerful and reliable method for assaying the activity of trypsin-like serine proteases. A thorough understanding of the underlying catalytic mechanism, from substrate binding in the specificity pockets to the intricate dance of the catalytic triad, is essential for robust assay design and accurate data interpretation. By following the detailed, self-validating protocol presented herein, researchers can confidently quantify enzyme activity, characterize inhibitors, and advance their scientific and drug development objectives.

References

-

Proteopedia. (n.d.). Trypsin. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Trypsin? Retrieved from [Link]

-

M-CSA. (n.d.). Trypsin. Retrieved from [Link]

-

Open Library Publishing Platform. (n.d.). The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC2580: Introduction to Biochemistry*. Retrieved from [Link]

-

Chegg. (2022). Solved We also need to convert the reaction rate from change. Retrieved from [Link]

-

ACS Publications. (1965). The Mechanism of Trypsin-catalyzed Hydrolyses. The Cinnamoyl-trypsin Intermediate. Retrieved from [Link]

-

ChromogenicSubstrates.com. (n.d.). Trypsin. Retrieved from [Link]

-

PubMed. (1983). Solution composition dependent variation in extinction coefficients for p-nitroaniline. Retrieved from [Link]

-

Canadian Journal of Chemistry. (1977). Thermodynamics of transfer of p-nitroaniline from water to alcohol + water mixtures at 25 °C and the structure of water in these. Retrieved from [Link]

-

ResearchGate. (n.d.). Simplified diagram of serine protease catalysis hydrolysis mechanism. Retrieved from [Link]

-

Protocol Online. (2012). Calculating enzyme activity. Retrieved from [Link]

-

ResearchGate. (2018). How can I determine protease activity from the absorbance I determined from the reaction with the substrate? Retrieved from [Link]

-

Wikipedia. (n.d.). Serine protease. Retrieved from [Link]

-

Chegg. (2023). Calculate the enzyme activity for each assay in Part. Retrieved from [Link]

Sources

- 1. What is the mechanism of Trypsin? [synapse.patsnap.com]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. Serine protease - Wikipedia [en.wikipedia.org]

- 4. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 5. Trypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Solution composition dependent variation in extinction coefficients for p-nitroaniline [pubmed.ncbi.nlm.nih.gov]

- 8. Trypsin - Proteopedia, life in 3D [proteopedia.org]

- 9. Calculating enzyme activity - Cell Biology [protocol-online.org]

- 10. Calculate the enzyme activity for each assay in Part | Chegg.com [chegg.com]

- 11. researchgate.net [researchgate.net]

The Specificity of Bz-Ile-Glu-Gly-Arg-pNA: A Technical Guide for Protease Activity Analysis

Introduction: The Power of Chromogenic Substrates in Protease Research

In the intricate world of biological processes, proteases play a pivotal role, acting as molecular scissors that regulate everything from blood coagulation to cell death. Understanding the activity of these enzymes is paramount for researchers in basic science and drug development. Chromogenic substrates have emerged as indispensable tools for this purpose, offering a sensitive and quantitative method to measure enzymatic activity. These synthetic molecules are ingeniously designed with a peptide sequence that is recognized by a specific protease, linked to a chromophore, most commonly p-nitroaniline (pNA). In its conjugated form, the substrate is colorless. However, upon enzymatic cleavage of the amide bond, the pNA is liberated, producing a distinct yellow color that can be precisely measured spectrophotometrically at 405 nm. The rate of this color change is directly proportional to the activity of the enzyme, providing a real-time window into its function.[1]

This guide provides an in-depth exploration of a widely utilized chromogenic substrate: Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroanilide, commonly known as Bz-Ile-Glu-Gly-Arg-pNA or S-2222. We will delve into its chemical properties, its specificity towards various proteases, and provide detailed protocols for its application in research and drug discovery.

Chemical and Physical Properties of Bz-Ile-Glu-Gly-Arg-pNA (S-2222)

Bz-Ile-Glu-Gly-Arg-pNA is a synthetic tetrapeptide linked to a p-nitroaniline group. The peptide sequence, Ile-Glu-Gly-Arg, was strategically designed to mimic the cleavage site of prothrombin by Factor Xa, a key enzyme in the coagulation cascade.[2] This mimicry is the foundation of its specificity.

| Property | Value |

| Chemical Formula | C₃₂H₄₃N₉O₉ |

| Molecular Weight | 734.3 g/mol (as HCl salt with 50% methyl ester) |

| Appearance | Lyophilized powder |

| Solubility | 6 mmol/L in water; 2 mmol/L in Tris buffer (pH 8.3, I 0.25)[3] |

| Storage | Stable for over 3 years at 2-8°C as a lyophilized powder. A 4 mmol/L solution in water is stable for at least 6 months at 2-8°C.[3][4] |

Substrate Specificity: A Comparative Analysis

The utility of a chromogenic substrate is defined by its specificity. Bz-Ile-Glu-Gly-Arg-pNA is primarily recognized as a highly sensitive substrate for Factor Xa .[3][5][6][7] However, its reactivity is not entirely exclusive. This section provides a comparative analysis of its cleavage by various serine proteases, underpinned by their kinetic parameters. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Kₘ is a measure of the enzyme's catalytic efficiency.

| Enzyme | Kₘ (mol/L) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) | Notes |

| Bovine Factor Xa | 3 x 10⁻⁴ | 100 | 3.33 x 10⁵ | Highly sensitive.[3][4] |

| Porcine Trypsin | 2 x 10⁻⁵ | 280 | 1.4 x 10⁷ | Very high sensitivity; trypsin inhibitors may be needed for specific Factor Xa measurements.[3][4] |

| Factor XIIa | - | - | - | Sensitive to cleavage, but specific kinetic data with Bz-Ile-Glu-Gly-Arg-pNA is not readily available.[3][4] |

| Plasma Kallikrein | - | - | - | Insensitive to cleavage.[3][4] |

| Thrombin | - | - | - | Insensitive to cleavage.[5][6][7] |

| Urokinase | - | - | - | While some related peptide-pNA substrates are cleaved, specific kinetic data for urokinase with Bz-Ile-Glu-Gly-Arg-pNA is not well-documented. |

Note: The kinetic data presented were determined under specific experimental conditions (e.g., pH, temperature) and may vary. Direct comparison should be made with caution.

The high sensitivity of Bz-Ile-Glu-Gly-Arg-pNA to trypsin is a critical consideration. When measuring Factor Xa activity in biological samples that may contain trypsin, the inclusion of a specific trypsin inhibitor, such as soybean trypsin inhibitor, is recommended to ensure the specificity of the assay.[1]

Experimental Protocols: A Practical Guide

The following protocols provide a framework for utilizing Bz-Ile-Glu-Gly-Arg-pNA in common laboratory applications. It is essential to optimize these protocols for your specific experimental conditions.

Protocol 1: Determination of Factor Xa Activity

This protocol outlines the measurement of purified Factor Xa activity.

Materials:

-

Human or Bovine Factor Xa

-

Bz-Ile-Glu-Gly-Arg-pNA (S-2222)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.3

-

96-well microplate

-

Temperature-controlled microplate reader (405 nm)

Procedure:

-

Prepare a Substrate Stock Solution: Dissolve Bz-Ile-Glu-Gly-Arg-pNA in sterile, deionized water to a concentration of 1-4 mmol/L. Vigorous shaking or sonication may be required for complete dissolution.[4]

-

Prepare Factor Xa Solution: Dilute the Factor Xa enzyme in the assay buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Assay Setup:

-

In a 96-well microplate, add a sufficient volume of assay buffer to each well.

-

Add the diluted Factor Xa solution to the appropriate wells. Include a blank control containing only the assay buffer.

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.

-

-

Initiate the Reaction: Add the Bz-Ile-Glu-Gly-Arg-pNA substrate solution to each well to a final concentration that is appropriate for your experimental goals (e.g., at or near the Kₘ for kinetic studies).

-

Data Acquisition: Immediately begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes using a temperature-controlled microplate reader.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot (ΔA/min).

-

Convert the rate of change in absorbance to the rate of pNA release using the molar extinction coefficient of pNA (ε₄₀₅ = 9,940 M⁻¹cm⁻¹).

-

Enzyme activity can be expressed in units such as µmol of pNA released per minute per mg of enzyme.

-

Protocol 2: Screening for Factor Xa Inhibitors

This protocol is designed for high-throughput screening of potential Factor Xa inhibitors, a critical step in anticoagulant drug discovery.[8][9]

Materials:

-

Same as Protocol 1

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare Reagents: Prepare substrate and enzyme solutions as described in Protocol 1.

-

Assay Setup:

-

In a 96-well microplate, add the test compounds at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (a known Factor Xa inhibitor).

-

Add the diluted Factor Xa solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

-

Initiate and Monitor the Reaction:

-

Initiate the reaction by adding the Bz-Ile-Glu-Gly-Arg-pNA substrate solution.

-

Measure the absorbance at 405 nm as described in Protocol 1.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each well.

-

Determine the percent inhibition for each test compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Visualization of a Key Biological Pathway

The following diagram illustrates the central role of Factor Xa in the coagulation cascade, the biological context in which Bz-Ile-Glu-Gly-Arg-pNA finds its primary application.

Caption: The Coagulation Cascade Highlighting Factor Xa's Central Role.

Workflow for a Chromogenic Assay

The logical flow of a typical chromogenic assay using Bz-Ile-Glu-Gly-Arg-pNA is depicted below.

Caption: A Generalized Workflow for a Chromogenic Protease Assay.

Conclusion: A Versatile Tool for Protease Research

Bz-Ile-Glu-Gly-Arg-pNA (S-2222) stands as a testament to the power of rational design in creating specific tools for biochemical research. Its high sensitivity for Factor Xa has made it an invaluable substrate for studying the coagulation cascade, monitoring anticoagulant therapies, and screening for novel inhibitor drugs.[10][11][12] While its cross-reactivity with trypsin necessitates careful experimental design, its well-characterized kinetic properties and ease of use ensure its continued prominence in laboratories worldwide. By understanding the principles of its function and the nuances of its application, researchers can harness the full potential of this chromogenic substrate to unravel the complexities of protease biology and drive the development of new therapeutics.

References

-

Mattler, L. E., & Bang, N. U. (1977). Serine protease specificity for peptide chromogenic substrates. Thrombosis and Haemostasis, 38(4), 776-792. [Link]

-

S-2222™ for Fxa. (n.d.). Quadratech Diagnostics. [Link]

-

Sensitivity and specificity of plasma serine protease chromogenic substrates. (1977). Haemostasis, 6(4), 265-275. [Link]

-

Sensitivity and Specificity of Plasma Serine Protease Chromogenic Substrates. (1977). Karger Publishers. [Link]

-

Girolami, A., Saggin, L., & Boeri, G. (1980). Factor X assays using chromogenic substrate S-2222. American journal of clinical pathology, 73(3), 400–402. [Link]

-

Ireland, H., Lane, D. A., & Curtis, J. R. (1981). Automated estimation of factor Xa using the chromogenic substrate S-2222. Haemostasis, 10(5), 271–275. [Link]

-

Trypsin. (n.d.). ChromogenicSubstrates.com. [Link]

-

Tanimoto, Y., Igarashi, T., & Samejima, Y. (1983). Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin. Journal of biochemistry, 94(1), 123–128. [Link]

-

Suenson, E., & Thorsen, S. (1981). Kinetic studies of three different molecular forms of urokinase for the activation of native human plasminogen. Haemostasis, 10(3), 193–201. [Link]

-

Fischer, A., & Ulbrich-Hofmann, R. (1995). Comparison of soluble and immobilized trypsin kinetics: implications for peptide synthesis. Biotechnology and bioengineering, 47(5), 547–554. [Link]

-

Ishihara, T., et al. (2015). Identification of potent orally active factor Xa inhibitors based on conjugation strategy and application of predictable fragment recommender system. Bioorganic & medicinal chemistry, 23(2), 263-277. [Link]

-

McRae, B. J., & Kurachi, K. (1982). The kinetics of hydrolysis of some extended N-aminoacyl-L-arginine methyl esters by porcine pancreatic kallikrein. A comparison with human plasma Kallikrein. The Biochemical journal, 203(1), 97–104. [Link]

-

Lijnen, H. R., & Collen, D. (1983). Kinetic analysis of plasminogen activation by purified plasma kallikrein. Thrombosis research, 31(4), 533–536. [Link]

-

Krovat, E., & Langer, T. (2005). Pharmacophore identification, in silico screening, and virtual library design for inhibitors of the human factor Xa. Journal of chemical information and modeling, 45(1), 153–160. [Link]

-

Kettner, C., & Shaw, E. (1979). The susceptibility of urokinase to affinity labeling by peptides of arginine chloromethyl ketone. Biochimica et biophysica acta, 569(1), 31–40. [Link]

-

Wun, T. C., Kretzmer, K. K., Palmier, M. O., & Broze, G. J. (1993). Kinetics of factor Xa inhibition by tissue factor pathway inhibitor. The Journal of biological chemistry, 268(36), 27248–27253. [Link]

-

McRae, B. J., & Kurachi, K. (1982). The kinetics of hydrolysis of some extended N-aminoacyl-L-arginine methyl esters by porcine pancreatic kallikrein. A comparison with human plasma Kallikrein. The Biochemical journal, 203(1), 97–104. [Link]

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences of the United States of America, 97(14), 7754–7759. [Link]

-

Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels. (2025). Medscape. [Link]

-

Nutescu, E. A., et al. (2015). Measuring Anti–Factor Xa Activity to Monitor Low-Molecular-Weight Heparin in Obesity. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 35(2), 199–209. [Link]

-

Evnin, L. B., Vásquez, J. R., & Craik, C. S. (1990). Substrate Specificity of Trypsin Investigated by Using a Gentic Selection. Proceedings of the National Academy of Sciences of the United States of America, 87(17), 6659–6663. [Link]

-

Urokinase. (n.d.). ChromogenicSubstrates.com. [Link]

-

de Oliveira, R. L., et al. (2021). The Immobilization and Stabilization of Trypsin from the Porcine Pancreas on Chitosan and Its Catalytic Performance in Protein Hydrolysis. Molecules, 26(11), 3183. [Link]

-

Smythe, M. A., et al. (2020). Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol. The Annals of pharmacotherapy, 54(6), 551–558. [Link]

-

Clinical Study Protocol Including Real-time Anti–Factor Xa (aFXa) Level... (n.d.). ResearchGate. [Link]

-

Lijnen, H. R., Zamarron, C., & Collen, D. (1986). Differential reactivity of Glu-Gly-Arg-CH2Cl, a synthetic urokinase inhibitor, with single-chain and two-chain forms of urokinase-type plasminogen activator. The Journal of biological chemistry, 261(3), 1253–1258. [Link]

-

Samama, M. M., et al. (2011). Evaluation of the anti-factor Xa chromogenic assay for the measurement of rivaroxaban plasma concentrations using calibrators and controls. Thrombosis and haemostasis, 106(4), 767–777. [Link]

-

Post-proline cleaving enzyme and post-proline dipeptidyl aminopeptidase. Comparison of two peptidases with high specificity for proline residues. (1976). The Journal of biological chemistry, 251(12), 3708–3713. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quadratech.co.uk [quadratech.co.uk]

- 4. diapharma.com [diapharma.com]

- 5. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sensitivity and specificity of plasma serine protease chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. Identification of potent orally active factor Xa inhibitors based on conjugation strategy and application of predictable fragment recommender system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacophore identification, in silico screening, and virtual library design for inhibitors of the human factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diapharma.com [diapharma.com]

- 11. Factor X assays using chromogenic substrate S-2222 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Automated estimation of factor Xa using the chromogenic substrate S-2222 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bz-Ile-Glu-Gly-Arg-pNA Acetate Salt: Properties and Applications in Protease Research

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and applications of the chromogenic substrate Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroanilide (Bz-Ile-Glu-Gly-Arg-pNA) acetate salt. This synthetic tetrapeptide is a valuable tool in biochemical and pharmaceutical research, particularly for the kinetic analysis of serine proteases such as trypsin and Factor Xa. This document elucidates the mechanism of action, provides detailed protocols for enzyme activity assays, and discusses the synthesis and safe handling of this compound. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this substrate in their experimental workflows.

Introduction: The Role of Chromogenic Substrates in Protease Research

Serine proteases are a large family of enzymes that play critical roles in a multitude of physiological processes, including digestion, blood coagulation, and immune responses. Consequently, they are significant targets for drug discovery and development. The study of these enzymes, including their kinetics and inhibition, relies heavily on the use of specific and sensitive assays. Chromogenic substrates, such as Bz-Ile-Glu-Gly-Arg-pNA, are instrumental in this regard.[1][2] These synthetic peptides are designed to mimic the natural cleavage sites of specific proteases. Upon enzymatic hydrolysis, a chromophore, p-nitroaniline (pNA), is released, resulting in a measurable color change that can be detected spectrophotometrically.[3] This allows for the real-time quantification of enzyme activity, facilitating the determination of kinetic parameters and the screening of potential inhibitors.

Bz-Ile-Glu-Gly-Arg-pNA is a specialized peptide compound particularly valued for its utility in enzyme assays and as a substrate for proteolytic enzymes, making it an essential tool for researchers studying protein interactions and enzymatic activity.[1][4] Its structure, featuring a benzoyl group and a p-nitroanilide moiety, enhances its reactivity and specificity, allowing for precise measurements in various assays.[4]

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of Bz-Ile-Glu-Gly-Arg-pNA acetate salt is crucial for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C34H47N9O11 | [5] |

| Molecular Weight | 757.802 g/mol | [5] |

| Appearance | White powder | [5] |

| Purity | ≥95% | [6] |

| CAS Number | 1325307-57-0 | [5] |

| Synonyms | Bz-IEGR-pNA (acetate), L-Argininamide, N-benzoyl-L-isoleucyl-L-α-glutamylglycyl-N-(4-nitrophenyl)-, acetate (1:1) | [5] |

Storage and Stability: For long-term storage, lyophilized Bz-Ile-Glu-Gly-Arg-pNA acetate salt should be stored at -20°C or colder, protected from light and moisture.[9][10] Once reconstituted in a solvent, solutions should be stored at -20°C and are typically stable for up to two months. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the peptide.[9]

Mechanism of Action and Enzymatic Hydrolysis

The utility of Bz-Ile-Glu-Gly-Arg-pNA as a chromogenic substrate lies in its specific recognition and cleavage by certain serine proteases. The peptide sequence, Ile-Glu-Gly-Arg, mimics the cleavage site of target enzymes. The C-terminal arginine residue is a key recognition element for proteases like trypsin and Factor Xa, which preferentially cleave peptide bonds C-terminal to basic amino acid residues.[11][12]

The enzymatic reaction proceeds via the hydrolysis of the amide bond between the arginine residue and the p-nitroaniline moiety. This cleavage releases the yellow-colored p-nitroaniline, which has a maximum absorbance at 405 nm. The rate of p-nitroaniline release is directly proportional to the enzymatic activity under the given experimental conditions.

Figure 1. Enzymatic cleavage of Bz-Ile-Glu-Gly-Arg-pNA.

Applications in Enzyme Kinetics

Bz-Ile-Glu-Gly-Arg-pNA is a valuable tool for determining the kinetic parameters of proteases, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

While specific kinetic data for Bz-Ile-Glu-Gly-Arg-pNA with trypsin and Factor Xa are not extensively published, data for structurally similar substrates can provide a useful reference. For example, a related substrate, Nα-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide (Bz-GPA-pNA), exhibits a Km of 1.56 x 10⁻⁵ M and a kcat of 0.081 s⁻¹ with bovine trypsin at pH 8.2.[12] It is important for researchers to experimentally determine the kinetic parameters for Bz-Ile-Glu-Gly-Arg-pNA under their specific assay conditions.

Experimental Protocols

The following protocols provide a general framework for conducting enzyme activity assays using Bz-Ile-Glu-Gly-Arg-pNA. It is essential to optimize these protocols for the specific enzyme and experimental conditions being investigated.

Trypsin Activity Assay

This protocol is adapted from established methods for trypsin assays using chromogenic substrates.[6][13][14][15]

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2 at 25°C.[13]

-

Substrate Stock Solution: 10 mM Bz-Ile-Glu-Gly-Arg-pNA acetate salt in DMSO.

-

Trypsin Solution: Prepare a stock solution of trypsin in 1 mM HCl and dilute to the desired working concentration in the Assay Buffer immediately before use.

Procedure:

-

Prepare the required dilutions of the trypsin solution in the Assay Buffer.

-

In a 96-well microplate, add 180 µL of Assay Buffer to each well.

-

Add 10 µL of the diluted trypsin solution to the sample wells. For the blank wells, add 10 µL of Assay Buffer.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

To initiate the reaction, add 10 µL of the Substrate Stock Solution to all wells.

-

Immediately measure the absorbance at 405 nm in a microplate reader at 37°C.

-

Record the absorbance at regular intervals (e.g., every minute) for a period of 10-15 minutes.

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA/min) for each sample by subtracting the rate of the blank.

-

The concentration of p-nitroaniline produced can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (approximately 9,620 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length of the cuvette or well.

Figure 2. Workflow for a typical trypsin activity assay.

Factor Xa Activity Assay

This protocol is based on established methods for Factor Xa assays.[9][16][17]

Reagents:

-

Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, 2 mM CaCl₂, pH 8.0 at 23°C.[16]

-

Substrate Stock Solution: 1 mM Bz-Ile-Glu-Gly-Arg-pNA acetate salt in deionized water.

-

Factor Xa Solution: Prepare a stock solution of Factor Xa and dilute to the desired working concentration in the Assay Buffer immediately before use.

Procedure:

-

Prepare the required dilutions of the Factor Xa solution in the Assay Buffer.

-

In a 96-well microplate, add the appropriate volume of Assay Buffer to each well.

-

Add the diluted Factor Xa solution to the sample wells. For the blank wells, add the same volume of Assay Buffer.

-

Pre-incubate the plate at 23°C for 5 minutes.

-

To initiate the reaction, add the Substrate Stock Solution to all wells to a final concentration within the linear range of the assay.

-

Immediately measure the absorbance at 405 nm in a microplate reader at 23°C.

-

Record the absorbance at regular intervals to determine the initial reaction velocity.

Synthesis of Bz-Ile-Glu-Gly-Arg-pNA

The synthesis of Bz-Ile-Glu-Gly-Arg-pNA is typically achieved through solid-phase peptide synthesis (SPPS).[2][3][18][19][20] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

General SPPS Workflow:

-

Resin Preparation: An appropriate resin, such as a Rink amide resin, is used as the solid support.[2]

-

First Amino Acid Coupling: The C-terminal amino acid, in this case, Arginine with its side chain protected, is coupled to the resin.

-

Deprotection: The N-terminal protecting group (e.g., Fmoc) of the coupled amino acid is removed.

-

Coupling of Subsequent Amino Acids: The next protected amino acid in the sequence (Glycine) is activated and coupled to the deprotected N-terminus of the growing peptide chain.

-

Repeat Deprotection and Coupling: Steps 3 and 4 are repeated for each subsequent amino acid (Glutamic acid and Isoleucine).

-

N-terminal Benzoylation: After the final amino acid is coupled and deprotected, the N-terminus is capped with a benzoyl group.

-

Coupling of p-Nitroaniline: The p-nitroaniline moiety is coupled to the C-terminal carboxyl group.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed.

-

Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Safety and Handling

Bz-Ile-Glu-Gly-Arg-pNA acetate salt and its cleavage product, p-nitroaniline, require careful handling in a laboratory setting.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.[16]

Handling:

-

Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation of dust.[16]

-

Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.[17]

-

p-Nitroaniline is classified as an acutely toxic compound.[16] Therefore, all handling procedures should be designed to minimize exposure.

Disposal: Dispose of all waste containing Bz-Ile-Glu-Gly-Arg-pNA or p-nitroaniline in accordance with local, state, and federal regulations for chemical waste.[7][17] Do not dispose of this material in the regular trash or down the drain.[17]

Conclusion

Bz-Ile-Glu-Gly-Arg-pNA acetate salt is a highly effective and versatile chromogenic substrate for the kinetic analysis of serine proteases, particularly trypsin and Factor Xa. Its well-defined chemical properties and predictable enzymatic cleavage make it an invaluable tool for researchers in both academic and industrial settings. By following the detailed protocols and safety guidelines presented in this technical guide, scientists can confidently and accurately employ this substrate to advance their understanding of protease function and to facilitate the development of novel therapeutics.

References

-

ChromogenicSubstrates.com. Trypsin. [Link]

-

MoBiTec. Factor Xa Protease (Ile-Glu-Gly-Arg). [Link]

-

Gracher, A. H. P., et al. (2023). Coagulation Factor Xa Has No Effects on the Expression of PAR1, PAR2, and PAR4 and No Proinflammatory Effects on HL-1 Cells. International Journal of Molecular Sciences, 24(24), 17462. [Link]

-

Sato, S., et al. (1983). Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin. Journal of biochemistry, 94(3), 993-996. [Link]

-

Biovera. Laboratory Safety Guidelines for Peptide Handling. (2024). [Link]

-

Christensen, U., & Ipsen, H. H. (1979). Solid-phase synthesis of peptide nucleic acids. FEBS letters, 107(1), 249-252. [Link]

-

NIBSC. Peptide Handling, dissolution & Storage. [Link]

-

Chondrex, Inc. Trypsin Activity Assay Kit. [Link]

-

ResearchGate. Modular Solid-Phase Synthesis of GlcNAc-Asparagine-Sortase Motifs for Programmable Glycoprotein Engineering. (2025). [Link]

-

MDPI. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. (2023). [Link]

-

PubMed. Comparison of soluble and immobilized trypsin kinetics: Implications for peptide synthesis. [Link]

-

Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025). [Link]

-

Liwei Peptide. What is Boc-Leu-Gly-Arg-pNA.HCl and how is it used in research?. [Link]

-

How to Handle Research Compounds Safely. [Link]

-

Watsonnoke. 1325307-57-0 Bz-Ile-Glu-Gly-Arg-pNA ∙ Acetate. (2025). [Link]

-

Frontiers. Silver-promoted solid-phase guanidinylation enables the first synthesis of arginine glycosylated Samoamide A cyclopeptide analogue. [Link]

-

Inagami, T. (1969). A kinetic study of the trypsin catalyzed hydrolysis of a specific anilide substrate. Journal of biochemistry, 66(2), 277-279. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. cem.de [cem.de]

- 4. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. watsonnoke.com [watsonnoke.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. peptide24.store [peptide24.store]

- 8. chemimpex.com [chemimpex.com]

- 9. maxedoutcompounds.com [maxedoutcompounds.com]

- 10. NIBSC - Peptide Storage [nibsc.org]

- 11. Coagulation Factor Xa Has No Effects on the Expression of PAR1, PAR2, and PAR4 and No Proinflammatory Effects on HL-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Trypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 14. 胰蛋白酶(EC 3.4.21.4)的酶学测定方案 [sigmaaldrich.com]

- 15. One moment, please... [chondrex.com]

- 16. amherst.edu [amherst.edu]

- 17. biovera.com.au [biovera.com.au]

- 18. Solid-phase synthesis of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Frontiers | Silver-promoted solid-phase guanidinylation enables the first synthesis of arginine glycosylated Samoamide A cyclopeptide analogue [frontiersin.org]

The Analytical Cornerstone of Anticoagulant Discovery: A Technical Guide to Bz-Ile-Glu-Gly-Arg-pNA for Factor Xa Detection

For researchers, medicinal chemists, and drug development professionals navigating the complexities of the coagulation cascade, the precise and reliable quantification of Factor Xa (FXa) activity is paramount. This serine protease occupies a critical juncture in the intrinsic and extrinsic pathways, making it a prime target for anticoagulant therapies. Among the arsenal of analytical tools available, the chromogenic substrate Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-4-nitroanilide, commonly abbreviated as Bz-Ile-Glu-Gly-Arg-pNA, has emerged as a robust and indispensable compound for the in vitro characterization of FXa activity and the screening of its inhibitors.

This technical guide provides an in-depth exploration of the core principles, practical methodologies, and critical considerations for leveraging Bz-Ile-Glu-Gly-Arg-pNA in FXa detection. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a comprehensive understanding that empowers researchers to design, execute, and interpret their assays with confidence and scientific rigor.

The Principle of Chromogenic Detection: A Molecular Dance of Color

At its heart, the assay harnessing Bz-Ile-Glu-Gly-Arg-pNA is an elegant and straightforward application of enzyme kinetics. The substrate is a synthetic peptide that mimics the natural cleavage site of Factor Xa in prothrombin. Appended to the C-terminus of this peptide is a chromophore, p-nitroaniline (pNA), which, when part of the parent molecule, is colorless.

The enzymatic reaction unfolds as follows: in the presence of active Factor Xa, the enzyme recognizes and specifically cleaves the peptide bond on the C-terminal side of the arginine residue. This cleavage event liberates p-nitroaniline, which imparts a distinct yellow color to the solution. The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzymatic activity of Factor Xa. This change in absorbance can be precisely monitored over time using a spectrophotometer, typically at a wavelength of 405 nm.[1][2][3]

Caption: Experimental workflow for a Factor Xa chromogenic assay.

Quantitative Data and Kinetic Parameters

A thorough understanding of the kinetic parameters of the substrate-enzyme interaction is fundamental for robust assay design and interpretation. For Bz-Ile-Glu-Gly-Arg-pNA (often referred to by the product code S-2222), the following kinetic constants have been reported for bovine Factor Xa:

| Parameter | Value | Conditions | Source |

| K_m | 3 x 10⁻⁴ mol/L | Tris buffer pH 8.3, 37°C | [1] |

| k_cat | 100 sec⁻¹ | Tris buffer pH 8.3, 37°C | [1] |

The Michaelis-Menten constant (K_m) represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). This value is crucial for deciding the appropriate substrate concentration to use in different assay formats. For instance, in competitive inhibitor screening, using a substrate concentration close to the K_m value provides a more sensitive measure of inhibitor potency. The turnover number (k_cat) reflects the number of substrate molecules converted to product per enzyme molecule per second, providing a measure of the catalytic efficiency of the enzyme.

Application in Drug Discovery: Screening for Factor Xa Inhibitors

The search for novel, safe, and effective anticoagulants is a major focus of pharmaceutical research. [4][5]The chromogenic assay with Bz-Ile-Glu-Gly-Arg-pNA is a workhorse in the early stages of drug discovery for identifying and characterizing Factor Xa inhibitors.

-

High-Throughput Screening (HTS): The simplicity, robustness, and automation-friendliness of this assay make it highly suitable for screening large compound libraries to identify initial "hits."

-

Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, medicinal chemists synthesize analogs to improve potency, selectivity, and pharmacokinetic properties. This assay is used to rapidly assess the impact of these chemical modifications on Factor Xa inhibition.

-

Mechanism of Action Studies: By varying the concentrations of both the substrate and the inhibitor, kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Troubleshooting Common Assay Issues

As with any biochemical assay, potential pitfalls can arise. A systematic approach to troubleshooting is key to maintaining data integrity.

| Issue | Potential Cause(s) | Recommended Action(s) |

| High background absorbance | - Substrate instability or degradation.- Contaminated reagents. | - Prepare fresh substrate solution.- Use high-purity water and reagents.- Run a "no enzyme" control to assess substrate auto-hydrolysis. |

| Low or no signal | - Inactive enzyme.- Incorrect buffer pH or composition.- Sub-optimal substrate concentration. | - Use a new vial of enzyme or verify its activity with a known standard.- Prepare fresh buffer and verify the pH.- Optimize the substrate concentration. |

| Non-linear reaction kinetics | - Substrate depletion.- Enzyme instability.- Product inhibition. | - Use a lower enzyme concentration or a shorter reading time.- Ensure the assay buffer is optimal for enzyme stability.- Analyze only the initial linear phase of the reaction. |

| High well-to-well variability | - Pipetting errors.- Inconsistent mixing.- Temperature gradients across the plate. | - Calibrate pipettes regularly.- Ensure thorough mixing after each reagent addition.- Allow the plate to equilibrate to the assay temperature before initiating the reaction. |

Conclusion: A Foundational Tool for Coagulation Research

Bz-Ile-Glu-Gly-Arg-pNA remains a cornerstone for the in vitro assessment of Factor Xa activity. Its specificity, coupled with the simplicity and sensitivity of the chromogenic detection method, provides a reliable and reproducible platform for both fundamental enzymology and high-throughput drug discovery. By understanding the underlying principles, adhering to a validated protocol, and being mindful of potential sources of error, researchers can confidently employ this powerful tool to advance our understanding of hemostasis and develop the next generation of anticoagulant therapies.

References

-

In-house chromogenic anti-factor Xa assay: development, validation, and identification of factors predicting APTT discordance. (2026). ResearchGate. [Link]

-

Establishment and validation of a method for determining anti-Xa factor potency of enoxaparin sodium. (n.d.). National Institutes of Health. [Link]

-

In‐House Chromogenic Anti-factor Ⅹa Assay: Development, Validation, and Identification of Factors Predicting APTT Discordance. (2025). Frontiers. [Link]

-

Factor X. (n.d.). ChromogenicSubstrates.com. [Link]

-

Troubleshooting heparin resistance. (2024). National Institutes of Health. [Link]

-

Factor Xa Active Site Substrate Specificity with Substrate Phage Display and Computational Molecular Modeling. (n.d.). National Institutes of Health. [Link]

-

Validation protocol of analytical hemostasis systems: Measurement of anti-Xa activity of low-molecular-weight heparins. (2025). ResearchGate. [Link]

-

Thrombin and Factor Xa Hydrolysis of Chromogenic Substrates in the Presence of Sulfated Derivatives of Galactomannan and Galactoglucomannan Natural Gels. (2022). MDPI. [Link]

-

Pathology Consultation on Anticoagulation Monitoring: Factor X–Related Assays. (n.d.). Oxford Academic. [Link]

-

Anti-Xa Assays. (2022). Practical-Haemostasis.com. [Link]

-

Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels. (2025). eMedicine. [Link]

-

FXCH - Overview: Coagulation Factor X Chromogenic Activity Assay, Plasma. (n.d.). Mayo Clinic Laboratories. [Link]

-

Identification of potent orally active factor Xa inhibitors based on conjugation strategy and application of predictable fragment recommender system. (n.d.). National Institutes of Health. [Link]

-

Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor. (n.d.). National Institutes of Health. [Link]

-

Serine protease specificity for peptide chromogenic substrates. (n.d.). National Institutes of Health. [Link]

Sources

- 1. diapharma.com [diapharma.com]

- 2. Factor X - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Identification of potent orally active factor Xa inhibitors based on conjugation strategy and application of predictable fragment recommender system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Chromogenic Revolution: A Technical Guide to Bz-Ile-Glu-Gly-Arg-pNA in Coagulation Cascade Research

This guide provides an in-depth exploration of the chromogenic substrate Bz-Ile-Glu-Gly-Arg-pNA, commercially known as S-2222™, and its pivotal role in the precise quantification of Factor Xa (FXa) activity. Tailored for researchers, clinical scientists, and drug development professionals, this document elucidates the biochemical principles, provides field-proven experimental protocols, and offers insights into the application of this substrate in advancing our understanding and therapeutic modulation of the coagulation cascade.

Introduction: The Coagulation Cascade and the Need for Precise Measurement

The coagulation cascade is a meticulously orchestrated series of enzymatic reactions culminating in the formation of a stable fibrin clot to prevent blood loss following vascular injury. Dysregulation of this pathway can lead to severe pathologies, including thrombosis or hemorrhage. Central to this cascade is Factor Xa, a serine protease that occupies a critical juncture, converting prothrombin to thrombin.[1] Given its central role, the accurate measurement of FXa activity is paramount for diagnosing coagulation disorders, monitoring anticoagulant therapy, and discovering novel antithrombotic agents.

Chromogenic substrate assays, introduced in the 1970s, revolutionized coagulation testing by offering a more sensitive and specific alternative to traditional clot-based assays.[2] These assays utilize synthetic peptides that mimic the natural cleavage site of a specific coagulation enzyme. Upon cleavage, a chromophore, typically p-nitroaniline (pNA), is released, producing a color change that can be quantified spectrophotometrically.[3]

Bz-Ile-Glu-Gly-Arg-pNA (S-2222™): A Specific Probe for Factor Xa

Bz-Ile-Glu-Gly-Arg-pNA is a synthetic oligopeptide specifically designed to be a highly sensitive and specific substrate for Factor Xa.[4][5] Its amino acid sequence, Ile-Glu-Gly-Arg, mimics the cleavage site in prothrombin, the natural substrate of FXa.[6] The N-terminus is protected by a benzoyl (Bz) group, and the C-terminus is linked to the chromophore p-nitroaniline (pNA).

Mechanism of Action

The enzymatic reaction is straightforward and elegant. Factor Xa recognizes and cleaves the peptide bond on the C-terminal side of the arginine residue. This cleavage liberates pNA, a yellow-colored compound that can be detected by measuring its absorbance at 405 nm.[1] The rate of pNA release is directly proportional to the enzymatic activity of Factor Xa in the sample.[4]

Caption: Workflow for a kinetic Factor Xa activity assay.

Step-by-Step Protocol:

-

Plate Preparation: To each well of a 96-well plate, add 150 µL of Assay Buffer.

-

Sample Addition: Add 30 µL of the plasma sample or purified Factor Xa solution to the appropriate wells.

-

Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Reaction Initiation: Add 30 µL of pre-warmed Bz-Ile-Glu-Gly-Arg-pNA stock solution to each well to initiate the reaction.

-

Data Acquisition: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

-

Data Analysis: Plot absorbance versus time. The initial linear portion of the curve represents the initial reaction velocity. Calculate the slope of this linear portion (ΔA/min). The Factor Xa activity is directly proportional to this rate.

Endpoint Assay for Anticoagulant Quantification

This method is commonly used in clinical settings to measure the concentration of anticoagulants, such as heparin or direct Factor Xa inhibitors (e.g., rivaroxaban), by quantifying the residual Factor Xa activity. A standard curve is essential for this application.

Workflow:

Caption: Workflow for an endpoint anti-Factor Xa assay.

Step-by-Step Protocol:

-

Standard Curve Preparation: Prepare a series of calibrators by spiking pooled normal plasma with known concentrations of the anticoagulant being measured (e.g., rivaroxaban). 2[7][8]. Plate Preparation: Add 30 µL of calibrators, controls, and patient plasma samples to the appropriate wells of a 96-well plate.

-

Factor Xa Addition: Add 150 µL of a solution containing a known, excess amount of Factor Xa to each well.

-

Incubation 1: Incubate the plate at 37°C for a precise period (e.g., 2 minutes) to allow the anticoagulant in the plasma to inhibit the Factor Xa.

-

Substrate Addition: Add 30 µL of pre-warmed Bz-Ile-Glu-Gly-Arg-pNA stock solution to each well.

-

Incubation 2: Incubate the plate at 37°C for a second precise period (e.g., 5 minutes) to allow the residual, uninhibited Factor Xa to cleave the substrate.

-

Reaction Termination: Stop the reaction by adding 150 µL of 20% (v/v) acetic acid to each well. 8[9]. Data Acquisition: Read the final absorbance of each well at 405 nm.

-

Data Analysis: Plot the absorbance values of the calibrators against their known concentrations to generate a standard curve. The absorbance will be inversely proportional to the anticoagulant concentration. D[10]etermine the concentration of the anticoagulant in the patient samples by interpolating their absorbance values on the standard curve.

Data Interpretation and Calculations

Calculation of Enzyme Activity

For kinetic assays, the enzyme activity can be calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA/min) / (ε * l) * (V_total / V_sample)

Where:

-

ΔA/min is the rate of change in absorbance at 405 nm.

-

ε is the molar extinction coefficient of pNA (typically ~10,500 M⁻¹cm⁻¹). *[11] l is the path length of the light through the sample in cm (for a 96-well plate, this needs to be determined or a standard curve used).

-

V_total is the total reaction volume.

-

V_sample is the volume of the enzyme sample added.

Michaelis-Menten Kinetics

Bz-Ile-Glu-Gly-Arg-pNA is an excellent tool for determining the kinetic parameters of Factor Xa, such as the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (k_cat).

| Kinetic Parameter | Value for Bovine Factor Xa | Conditions | Source |

| Kₘ | 3 x 10⁻⁴ mol/L | 37°C, Tris buffer pH 8.3 | |

| k_cat | 100 s⁻¹ | 37°C, Tris buffer pH 8.3 |

These parameters are crucial for characterizing enzyme efficiency and for studying the mechanism of action of inhibitors.

Applications in Drug Development and Clinical Research

The specificity and reliability of Bz-Ile-Glu-Gly-Arg-pNA-based assays make them indispensable in several areas:

-

Anticoagulant Monitoring: These assays are the gold standard for monitoring therapies with unfractionated heparin, low molecular weight heparins (LMWHs), and direct oral anticoagulants (DOACs) that target Factor Xa, such as rivaroxaban and apixaban. *[12] Drug Discovery: High-throughput screening of compound libraries to identify novel Factor Xa inhibitors relies heavily on this chromogenic assay due to its simplicity, speed, and suitability for automation.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: The assay is used to quantify the activity of anticoagulant drugs in plasma over time, providing essential data for determining dosing regimens.

-

Diagnosis of Factor X Deficiency: While less common, the assay can be adapted to measure the level of Factor X in patient plasma.

[5]### 7. Scientific Integrity: Addressing Potential Interferences

A key aspect of ensuring trustworthy results is recognizing and mitigating potential interferences.

-

Hemolysis, Icterus, and Lipemia: Elevated levels of hemoglobin (hemolysis), bilirubin (icterus), and lipids (lipemia) in plasma samples can interfere with the spectrophotometric reading at 405 nm, leading to falsely decreased anti-Xa levels. I[13][14]t is crucial to note the quality of the plasma sample and, if necessary, use alternative methods or sample preparation techniques.

-

Cross-reactivity: While S-2222™ is highly specific for Factor Xa, it can also be cleaved by trypsin. I[5]n purified systems, this is not a concern, but when working with complex biological samples, the potential for cross-reactivity should be considered.

-

Presence of Other Anticoagulants: If a patient is transitioning between different anticoagulants, the presence of more than one drug can confound the results of an anti-Xa assay calibrated for a specific agent.

Bz-Ile-Glu-Gly-Arg-pNA remains a cornerstone of coagulation research and clinical diagnostics. Its well-characterized properties, coupled with robust and adaptable assay formats, provide a reliable means to probe the activity of one of the most critical enzymes in hemostasis. As the landscape of anticoagulant therapy continues to evolve, the principles and applications outlined in this guide will remain fundamental for scientists and clinicians working to understand and manage the delicate balance of the coagulation cascade.

References

-

Fareed, J., Walenga, J. M., & Hoppensteadt, D. A. (1998). Chromogenic peptide substrate assays and their clinical applications. Seminars in Thrombosis and Hemostasis, 24(4), 379–390. [Link]

-

Ryerson, H. T., Le, M. C., & Annich, G. M. (2018). Interference in the anti-Xa heparin activity assay due to hemolysis and icterus during pediatric extracorporeal life support. Journal of Thrombosis and Haemostasis, 16(10), 1979–1986. [Link]

-

Cuker, A., & Siegal, D. M. (2015). Clinical Scenarios for Discordant Anti-Xa. Journal of Hospital Medicine, 10(11), 745–749. [Link]

-

Practical-Haemostasis.com. (2022, September 27). Anti-Xa Assays. [Link]

-

Quadratech Diagnostics. (n.d.). S-2222™ for Fxa. [Link]

-

Thomson, J. M., & Easton, A. C. (1981). An evaluation of chromogenic substrates in the control of oral anticoagulant therapy. British Journal of Haematology, 47(2), 307–318. [Link]

-

ResearchGate. (2018). Interference in the anti‐Xa heparin activity assay due to hemolysis and icterus during pediatric extracorporeal life support. [Link]

-

ChromogenicSubstrates.com. (n.d.). CHROMOGENIC SUBSTRATE S-2222™. [Link]

-

Pharmacy Joe. (2016, December 19). Episode 148: Interference of oral Xa inhibitors with heparin Xa assays. [Link]

-

Slideshare. (2014, October 21). Chromogenic substrates. [Link]

-

Hulse, G. V., & Ravine, D. (1981). Automated Estimation of Factor Xa Using the Chromogenic Substrate S-2222. Haemostasis, 10(5), 271–275. [Link]

-

Semantic Scholar. (n.d.). Chromogenic methods in coagulation diagnostics. [Link]

-

CoaChrom Diagnostica. (n.d.). S-2222™. [Link]

-

ResearchGate. (2016, January 26). How to calculate enzyme activity from absorbance? [Link]

-

Karger Publishers. (2009, April 16). Chromogenic Substrates for Horseshoe Crab Clotting Enzyme: Its Application for the Assay of Bacterial Endotoxins. [Link]

-

Douxfils, J., et al. (2021). A universal anti‐Xa assay for rivaroxaban, apixaban, and edoxaban measurements: method validation, diagnostic accuracy and external validation. Journal of Thrombosis and Haemostasis, 19(7), 1798-1809. [Link]

-

ResearchGate. (2025, August 7). Evaluation of the anti-Factor Xa chromogenic assay for measuring rivaroxaban plasma concentrations using calibrators and controls. [Link]

-

ResearchGate. (2021, June 8). How to calculate enzyme activity from absorbance? [Link]

-

Wu, Y., et al. (2007). Factor Xa Active Site Substrate Specificity with Substrate Phage Display and Computational Molecular Modeling. Journal of Biological Chemistry, 282(47), 34465-34475. [Link]

-

Australian Prescriber. (2013, June 3). Anti-Xa assays. [Link]

-

Biotoxik. (n.d.). 〈208〉 ANTI-FACTOR Xa AND ANTI-FACTOR IIa ASSAYS FOR UNFRACTIONATED AND LOW MOLECULAR WEIGHT HEPARINS. [Link]

-

ResearchGate. (n.d.). Michaelis-Menten kinetics of Spectrozyme TH hydrolysis by thrombin in the presence of CDSO3. [Link]

-

QIAGEN. (2011, January). Quick-StartProtocol Factor Xa Protease Treatment of Fusion Proteins Containing a Factor Xa Protease Recognition Sequence. [Link]

-

Agilent. (n.d.). FACTOR Xa (lyophilized). [Link]

-

UC Davis Health. (2017, October 16). Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy. [Link]

-

Novagen. (n.d.). Factor Xa Kits. [Link]

Sources

- 1. quadratech.co.uk [quadratech.co.uk]

- 2. Chromogenic peptide substrate assays and their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chromogenic substrates | PPT [slideshare.net]

- 4. diapharma.com [diapharma.com]

- 5. diapharma.com [diapharma.com]

- 6. CHROMOGENIC SUBSTRATE S-2222™ - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Anti-Xa assays - Australian Prescriber [australianprescriber.tg.org.au]

- 11. agilent.com [agilent.com]

- 12. Anti-Xa Assays [practical-haemostasis.com]

- 13. Interference in the anti-Xa heparin activity assay due to hemolysis and icterus during pediatric extracorporeal life support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical Scenarios for Discordant Anti-Xa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Episode 148: Interference of oral Xa inhibitors with heparin Xa assays - Pharmacy Joe - [pharmacyjoe.com]

An In-depth Technical Guide to the p-Nitroanilide (pNA) Chromophore: Principles and Applications inEnzymatic Assays

Introduction

For researchers, scientists, and professionals in drug development, the precise quantification of enzyme activity is a cornerstone of experimental biology. Among the myriad of available techniques, chromogenic assays utilizing p-nitroanilide (pNA) as a reporter molecule have established themselves as a robust, accessible, and highly informative method, particularly for the characterization of proteases and other hydrolases. This guide provides a comprehensive exploration of the pNA chromophore, delving into the theoretical underpinnings of pNA-based assays, field-proven experimental protocols, and the logic behind crafting a self-validating experimental design.

The p-Nitroanilide Chromophore: Fundamental Properties

p-Nitroaniline (4-nitroaniline) is an organic compound with the chemical formula C₆H₆N₂O₂.[1] Its utility as a chromophore in biochemical assays stems from a significant shift in its light-absorbing properties upon its cleavage from a larger, typically colorless, substrate molecule.

Chemical Structure and Spectroscopic Profile

The structure of pNA features a benzene ring substituted with an amino group (-NH₂) and a nitro group (-NO₂) at the para position. This "push-pull" electronic arrangement, with an electron-donating amino group and an electron-withdrawing nitro group, is fundamental to its spectroscopic characteristics.[2]

Free pNA in solution exhibits a distinct yellow color and a strong absorbance maximum in the range of 405-410 nm.[3] When covalently attached to a peptide or other molecule via an amide bond to its amino group, the electronic properties of the pNA moiety are altered, rendering the conjugate colorless or with minimal absorbance at this wavelength. This stark difference in absorbance between the conjugated and free forms of pNA is the linchpin of its application in colorimetric assays.

The molar extinction coefficient (ε) of p-nitroaniline at 410 nm is approximately 8,800 M⁻¹cm⁻¹.[3][4] This value is crucial for the quantitative analysis of enzyme activity using the Beer-Lambert law.

Solvatochromism: The Influence of Solvent

The absorbance spectrum of p-nitroaniline is notably sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. As solvent polarity increases, the absorption maximum (λmax) of pNA undergoes a bathochromic (red) shift.[2] This is because the excited state of the molecule is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.[2] This property underscores the importance of maintaining consistent buffer conditions in pNA-based assays to ensure reproducible results.

Principle of pNA-Based Colorimetric Assays

The foundation of a pNA-based enzyme assay is the enzymatic hydrolysis of a synthetic substrate. This substrate is intelligently designed to consist of a recognition sequence for the enzyme of interest, covalently linked to the pNA molecule through an amide bond.[3]

The enzymatic reaction can be summarized as follows:

Peptide-pNA (Colorless Substrate) + H₂O --(Enzyme)--> Peptide + p-Nitroaniline (Yellow Product)

The rate of the formation of the yellow pNA product is directly proportional to the enzymatic activity under the given assay conditions.[3] By monitoring the increase in absorbance at 405-410 nm over time, one can quantify the rate of the enzymatic reaction.

Caption: Enzymatic cleavage of a colorless pNA-substrate to yield a yellow pNA product.

A Self-Validating Experimental Protocol for a Protease Assay

The following protocol provides a robust framework for a generic protease assay using a pNA substrate. The trustworthiness of the generated data relies on the inclusion of appropriate controls and a standard curve for accurate quantification.

Reagents and Materials

-

Enzyme Solution: Purified enzyme or a biological sample containing the enzyme of interest.

-

pNA Substrate: A specific peptide-pNA substrate for the target enzyme (e.g., N-α-Benzoyl-L-arginine 4-nitroanilide for trypsin).

-

Assay Buffer: Buffer optimized for the specific enzyme's activity (e.g., 50 mM Tris-HCl, pH 8.0).

-

p-Nitroaniline Standard: A stock solution of known pNA concentration for generating a standard curve.

-

Stop Solution (for endpoint assays): A reagent to terminate the enzymatic reaction (e.g., 30% acetic acid).

-

96-well Microplate: For high-throughput analysis.

-

Microplate Reader: Capable of measuring absorbance at 405 nm.

Preparation of a p-Nitroaniline Standard Curve

A standard curve is essential for converting absorbance values into the molar amount of pNA produced.

-

Prepare a pNA Stock Solution (e.g., 1 mM): Accurately weigh 13.81 mg of p-nitroaniline (molar mass: 138.13 g/mol ) and dissolve it in 100 mL of the assay buffer. Gentle warming may be necessary to fully dissolve the pNA.[5]

-

Prepare Serial Dilutions: Create a series of dilutions from the stock solution in the assay buffer. A typical concentration range for the standard curve is 0 to 100 µM.[3]

-

Measure Absorbance: Add a fixed volume of each dilution (e.g., 200 µL) to the wells of a 96-well plate and measure the absorbance at 405 nm.

-

Plot the Standard Curve: Plot the absorbance values against the corresponding pNA concentrations. The resulting graph should be linear, and the equation of the line (y = mx + c) will be used to calculate the concentration of pNA in the experimental samples.

Caption: Workflow for generating a p-nitroaniline standard curve.

Experimental Workflow: Endpoint vs. Kinetic Assay

The choice between an endpoint and a kinetic assay depends on the experimental goals and available equipment.

-

Endpoint Assay: The reaction is allowed to proceed for a fixed period and then stopped. This method is simpler but provides a single data point.

-

Kinetic Assay: The absorbance is measured at multiple time points, allowing for the determination of the initial reaction velocity (V₀). This is a more accurate method for determining enzyme kinetics.

Step-by-Step Protocol (Kinetic Assay):

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Enzyme solution (or sample)

-

-